molecular formula C12H8F3NO3 B182588 Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate CAS No. 123158-31-6

Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate

Cat. No. B182588
M. Wt: 271.19 g/mol
InChI Key: MXGPEAHFOPWZAV-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate” is a chemical compound with the CAS Number: 123158-31-6 . Its IUPAC name is methyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate . The compound has a molecular weight of 271.2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8F3NO3/c1-19-11(18)9-5-10(17)7-4-6(12(13,14)15)2-3-8(7)16-9/h2-5H,1H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate” are not available, quinoline derivatives are known to undergo various chemical reactions. For instance, quinoline N-oxides can be deoxygenated using visible light-mediated metallaphotoredox catalysis .


Physical And Chemical Properties Analysis

“Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate” is a solid at room temperature .

Safety And Hazards

The safety data sheet (MSDS) for “Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate” can be found online . It’s always important to refer to the MSDS for handling and safety information.

Future Directions

The future directions of “Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate” and its derivatives could involve further exploration of their potential applications in medical and pharmaceutical research. As mentioned earlier, quinoline derivatives have shown promise in the development of antitubercular agents .

properties

IUPAC Name

methyl 4-oxo-6-(trifluoromethyl)-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO3/c1-19-11(18)9-5-10(17)7-4-6(12(13,14)15)2-3-8(7)16-9/h2-5H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGPEAHFOPWZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372408
Record name Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate

CAS RN

1422284-64-7, 123158-31-6
Record name 2-Quinolinecarboxylic acid, 4-hydroxy-6-(trifluoromethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1422284-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,4-dihydro-4-oxo-6-(trifluoromethyl)-2-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123158-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the method described in Example 18a with 4-aminobenzotrifluoride (20 g) and dimethylacetylene dicarboxylate (17.5 g) as reagents gave methyl 6-trifluoromethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate (0.91 g), m.p. 289°-291° C., δ (360 MHz, DMSO-d6) 3.98 (3H, s, CH3), 6.74 (1H, s, 3-H), 8.02 (1H, dd, 7-H), 8.13 (1H, d, 8-H), 8.33 (1H, s, 5-H) and 12.40 (1H, s, NH).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two

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